molecular formula C11H16N2O5 B2642757 N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide CAS No. 1421472-75-4

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide

Cat. No.: B2642757
CAS No.: 1421472-75-4
M. Wt: 256.258
InChI Key: KHDLPUULXUNQHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(Furan-3-yl)-2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide is a synthetic oxalamide derivative characterized by its unique substitution pattern: a furan-3-yl-hydroxyethyl group on one nitrogen and a methoxyethyl group on the other. The oxalamide core (N1-C(=O)-C(=O)-N2) provides a rigid framework for molecular interactions, while the substituents confer distinct physicochemical and biological properties.

Properties

IUPAC Name

N'-[2-(furan-3-yl)-2-hydroxyethyl]-N-(2-methoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5/c1-17-5-3-12-10(15)11(16)13-6-9(14)8-2-4-18-7-8/h2,4,7,9,14H,3,5-6H2,1H3,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDLPUULXUNQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC(C1=COC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide typically involves the following steps:

    Formation of the furan-3-yl-2-hydroxyethyl intermediate: This can be achieved through the reaction of furfural with an appropriate reducing agent to form the furan-3-yl-2-hydroxyethyl intermediate.

    Oxalamide formation: The intermediate is then reacted with oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide linkage.

    Methoxyethylation: Finally, the compound is treated with 2-methoxyethylamine to introduce the methoxyethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The oxalamide linkage can be reduced to form amine derivatives.

    Substitution: The hydroxyethyl and methoxyethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Furan derivatives such as furan-3-carboxylic acid.

    Reduction: Amine derivatives such as N1-(2-(furan-3-yl)-2-aminoethyl)-N2-(2-methoxyethyl)oxalamide.

    Substitution: Various substituted oxalamides depending on the nucleophile used.

Scientific Research Applications

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the hydroxyethyl and methoxyethyl groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related oxalamides, emphasizing substituent effects on properties and applications:

Compound Name (Example) N1 Substituent N2 Substituent Key Applications/Activities Key Data (Yield, Purity, Activity) Evidence Source
Target Compound 2-(Furan-3-yl)-2-hydroxyethyl 2-Methoxyethyl Hypothetical: Antiviral, flavoring? N/A (No direct data) N/A
S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami flavoring (MSG replacement) Regulatory approval (FEMA 4233); 51% CYP3A4 inhibition at 10 µM
Compound 8 (HIV Inhibitor) (5-(2-Hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl 4-Chlorophenyl HIV entry inhibition 46% yield, >95% HPLC purity, LC-MS m/z 423.26
GMC-3 (Antimicrobial) 1,3-Dioxoisoindolin-2-yl 4-Chlorophenyl Antimicrobial activity Synthesized via THF recrystallization; structure confirmed by NMR
OXA1 (Polymer Initiator) 2-Hydroxyethyl 2-Hydroxyethyl Poly(L-lactide) crystallization Used in ring-opening polymerization for PLA hybrids
Compound 16 (Enzyme Inhibitor) 4-(4-Hydroxybenzoyl)phenyl 4-Methoxyphenethyl CYP4F11 activation, SCD inhibition 23% dimer content; confirmed by NMR/HRMS

Key Comparative Insights

Antiviral Activity
  • Target vs. HIV Inhibitors (Compounds 8–15): The HIV-targeting oxalamides () feature thiazole and piperidine substituents, which enhance binding to the CD4 site. Methoxyethyl groups could improve solubility over chlorophenyl substituents but may reduce membrane permeability .
Material Science
  • Target vs. OXA1/2: OXA1’s dual hydroxyethyl groups facilitate hydrogen bonding in polymer crystallization. However, the furan ring could introduce rigidity, balancing flexibility in polymer hybrids .
Enzyme Interactions
  • Target vs. CYP Inhibitors : S336 and its analog S5456 show moderate CYP3A4 inhibition (~50% at 10 µM). The target’s furan is metabolically susceptible to oxidation, which might increase CYP interaction risks compared to S336’s stable pyridyl group .

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Oxalamides

Compound Yield (%) HPLC Purity (%) LC-MS (M+H+) Key Functional Groups
Target Compound N/A N/A N/A Furan, hydroxyethyl, methoxyethyl
S336 N/A >95 423.30 Dimethoxybenzyl, pyridyl
Compound 8 (HIV Inhibitor) 46 >95 423.26 Thiazole, piperidine
GMC-3 (Antimicrobial) N/A N/A N/A Isoindolin-dione, chlorophenyl

Critical Analysis of Contradictions and Limitations

  • Yield vs. Purity : HIV inhibitors (e.g., Compound 8) show moderate yields (36–55%) but high purity (>95%), suggesting challenging syntheses but robust purification. The target compound’s hypothetical synthesis may face similar hurdles due to furan’s sensitivity to acidic conditions .
  • Metabolic Stability: S336’s regulatory approval contrasts with its CYP3A4 inhibition, highlighting a balance between flavor efficacy and safety.

Biological Activity

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide is a compound that has garnered attention due to its potential biological activities. This article aims to explore the synthesis, biological mechanisms, and potential therapeutic applications of this compound, supported by relevant data and case studies.

The synthesis of this compound typically involves a multi-step process. The initial steps include the reaction of furan derivatives with hydroxyl and methoxy groups to form the oxalamide structure. The synthesis is often conducted under controlled conditions to ensure high yields and purity.

Chemical Structure:

  • Molecular Formula: C12H15N3O4
  • Molecular Weight: 253.27 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The furan ring and oxalamide moiety contribute to its binding affinity, potentially influencing various biochemical pathways.

Biological Activities

Research indicates that compounds with similar structural motifs exhibit diverse biological activities, including:

  • Antitumor Activity: Some derivatives have shown cytotoxic effects on tumor cell lines, suggesting potential applications in cancer therapy.
  • Antimicrobial Properties: The compound may possess activity against certain bacterial strains, including Helicobacter pylori, which is linked to gastric ulcers.
  • Enzyme Inhibition: Compounds in this class have been noted for their ability to inhibit specific enzymes, such as urease, which could be beneficial in treating related disorders.

Data Tables

Biological ActivityObserved EffectsReference
AntitumorCytotoxic effects on various tumor cell lines
AntimicrobialInhibition of Helicobacter pylori
Enzyme InhibitionUrease inhibition

Case Study 1: Antitumor Activity

In a study examining the cytotoxic effects of various oxalamide derivatives, this compound demonstrated significant activity against human tumor cell lines. The study utilized MTT assays to quantify cell viability, revealing that the compound effectively reduced cell proliferation in a dose-dependent manner.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of the compound against Helicobacter pylori. The results indicated that it exhibited comparable efficacy to standard treatments like metronidazole, suggesting its potential as an alternative therapeutic agent.

Q & A

Basic: What are the recommended synthetic routes for this oxalamide compound, and how do reaction conditions influence yield?

The synthesis of oxalamide derivatives typically involves coupling hydroxyethyl and methoxyethyl amines with oxalyl chloride or activated oxalate esters. A validated approach (for analogous compounds) uses a two-phase THF/water solvent system, sodium hydroxide as a base, and controlled temperature (0°C to room temperature) to minimize side reactions . For example, in a related oxalamide synthesis, stoichiometric ratios (e.g., 2:1 amine-to-oxalyl chloride) and slow addition of reagents improved yields to ~35%, while excessive base or rapid temperature shifts led to hydrolysis byproducts. Purification via acid washing and recrystallization is critical for isolating the product .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be prioritized?

Multinuclear NMR (1H, 13C, 19F) and high-resolution mass spectrometry (HRMS) are essential. Key features include:

  • 1H NMR : Peaks for furan protons (δ 7.2–7.3 ppm), hydroxyethyl –OH (δ ~10.5 ppm, broad), and methoxyethyl –OCH3 (δ ~3.3 ppm) .
  • 13C NMR : Carbonyl signals (δ ~158–160 ppm) confirm the oxalamide backbone, while furan carbons appear at δ ~110–150 ppm .
  • HRMS : Validate molecular ion ([M+H]+) with <1 ppm mass error.

Advanced: How can researchers address stereochemical challenges in synthesizing the hydroxyethyl and methoxyethyl substituents?

The hydroxyethyl group introduces a chiral center, requiring enantioselective synthesis or resolution. Strategies include:

  • Chiral auxiliaries : Use (R)- or (S)-configured starting alcohols to control stereochemistry.
  • Chiral HPLC : Separate enantiomers post-synthesis using columns like Chiralpak AD-H .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions.

Advanced: What strategies optimize the compound’s solubility and stability for pharmacological assays?

  • Solubility : Use co-solvents (e.g., DMSO:water mixtures ≤1% v/v) or cyclodextrin inclusion complexes. Adjust pH to enhance ionizability (e.g., phosphate buffer at pH 7.4) .
  • Stability : Conduct forced degradation studies under heat (40–60°C), light (ICH Q1B), and acidic/basic conditions. Stabilize with antioxidants (e.g., BHT) if oxidation is observed .

Advanced: How do structural modifications at the furan-3-yl or methoxyethyl groups impact biological activity?

Structure-activity relationship (SAR) studies on analogous oxalamides reveal:

  • Furan substitution : Replacing furan-3-yl with thiophene reduces affinity for kinase targets by ~50%, while electron-withdrawing groups (e.g., nitro) improve metabolic stability .
  • Methoxyethyl chain : Shortening the chain (e.g., –OCH2CH3 → –OCH3) decreases solubility but increases blood-brain barrier penetration in rodent models .

Advanced: What computational methods predict the compound’s binding affinity to target proteins?

  • Molecular docking (AutoDock Vina) : Model interactions with ATP-binding pockets (e.g., kinases) using crystal structures from the PDB. Prioritize hydrogen bonds between the oxalamide carbonyl and Lys/Arg residues .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories. Validate with surface plasmon resonance (SPR) to measure experimental KD values .

Advanced: How to resolve contradictions in reported bioactivity data across different assay systems?

Discrepancies often arise from assay conditions:

  • Cell line variability : Test cytotoxicity in multiple lines (e.g., HEK293 vs. HepG2) using MTT assays. Normalize data to cell viability .
  • Assay interference : Rule out false positives from compound aggregation (use 0.01% Triton X-100) or fluorescence quenching (validate with luminescence-based assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.